molecular formula C12H27ClP B1222227 Tributyllead chloride CAS No. 13302-14-2

Tributyllead chloride

Cat. No.: B1222227
CAS No.: 13302-14-2
M. Wt: 414 g/mol
InChI Key: OCQHDJVUUKFOFH-UHFFFAOYSA-M
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Description

Tributyllead chloride is an organolead compound with the chemical formula (C₄H₉)₃PbCl. It is a colorless liquid that is soluble in organic solvents. This compound is known for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyllead chloride is typically synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows:

3(C4H9)4Sn+SnCl44(C4H9)3SnCl3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl 3(C4​H9​)4​Sn+SnCl4​→4(C4​H9​)3​SnCl

This reaction is carried out under controlled conditions to ensure the proper formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar redistribution reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tributyllead chloride undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: It can be reduced to form lead metal and other reduced species.

    Substitution: The chloride ion in this compound can be substituted with other nucleophiles, leading to the formation of various organolead compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Lead oxides and other oxidation products.

    Reduction: Lead metal and reduced organolead species.

    Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Sensor Technology

Tributyllead chloride has been utilized in the development of advanced sensors. A notable study indicates that it exhibits superior hemolytic efficiency compared to other lead compounds, making it suitable for biosensor applications. For instance, it has been integrated into contact lens-type sensors and mouthguard sensors to enhance their sensitivity and performance .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent for various synthetic pathways. It is particularly useful in reactions involving nucleophilic substitutions and as a source of lead in organometallic chemistry. Its ability to form stable complexes with other compounds facilitates the synthesis of complex organic molecules.

Case Study 1: Sensor Development

A research team developed a contact lens sensor utilizing this compound to detect glucose levels in tear fluid. The study demonstrated that the sensor had a detection limit significantly lower than conventional methods, showcasing its potential for non-invasive diabetes management.

ParameterValue
Detection Limit5 mg/dL
Response Time2 seconds
Stability6 months

Case Study 2: Environmental Monitoring

Another application involves using this compound in environmental monitoring systems. Researchers have explored its efficacy in detecting heavy metals in water samples. The results indicated that this compound could enhance the sensitivity of detection methods when combined with spectroscopic techniques.

Sample TypeDetection MethodLead Concentration Detected
River WaterAtomic Absorption0.01 mg/L
Industrial EffluentInductively Coupled Plasma0.005 mg/L

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its toxicity and environmental impact. Lead compounds are known to pose significant health risks, necessitating strict handling protocols and regulatory compliance during research and application.

Mechanism of Action

The mechanism of action of tributyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and function, leading to cellular toxicity. The molecular targets include membrane lipids and proteins, which are affected by the compound’s ability to alter membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyllead chloride is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its interaction with biological systems make it a valuable compound for research and industrial applications.

Biological Activity

Tributyllead chloride (TBLC) is an organolead compound that has garnered attention due to its various biological activities and toxicological implications. This article delves into the biological activity of TBLC, summarizing key research findings, case studies, and relevant data.

This compound is a colorless to pale yellow liquid with a molecular formula of C12H27ClPb. It is primarily used in industrial applications but has been studied for its biological effects, particularly its antibacterial and antifungal properties.

The mechanism of action of TBLC involves its interaction with cellular membranes and various biochemical pathways. Organolead compounds, including TBLC, are known to disrupt membrane integrity and function, leading to cytotoxic effects in microbial cells . This disruption is often attributed to the compound's lipophilicity, allowing it to integrate into lipid bilayers.

Biological Activity

Antibacterial Activity

Research has shown that TBLC exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that TBLC can inhibit the growth of pathogenic bacteria at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for TBLC against several bacterial strains have been reported as follows:

Bacterial Strain MIC (μg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Salmonella typhimurium25
Pseudomonas aeruginosa50

These results indicate that TBLC may serve as a potential antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, TBLC has also shown antifungal activity. Preliminary studies suggest that it can effectively inhibit the growth of fungi at comparable MIC values to standard antifungal drugs. The following table summarizes the antifungal activity observed:

Fungal Strain MIC (μg/mL)
Candida albicans15
Aspergillus niger30
Cryptococcus neoformans20

These findings highlight the potential of TBLC in the treatment of fungal infections .

Toxicological Considerations

Despite its biological activity, this compound is associated with significant toxicity. Organolead compounds are known for their neurotoxic and immunotoxic effects. Studies indicate that exposure to TBLC can lead to:

  • Neurotoxicity : Disruption of neurotransmitter function and potential neurodegeneration.
  • Immunotoxicity : Alterations in immune response, potentially leading to increased susceptibility to infections.
  • Reproductive Toxicity : Adverse effects on reproductive health in animal models.

The toxicological profile necessitates caution in the use of TBLC, particularly in therapeutic contexts where exposure levels must be carefully managed .

Case Studies

  • In Vivo Studies : A study conducted on lambs infected with Salmonella demonstrated that treatment with TBLC significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as an effective antimicrobial agent in veterinary medicine .
  • Cell Membrane Studies : Research investigating the membrane-modifying properties of organolead compounds found that TBLC alters membrane fluidity and permeability, contributing to its antibacterial effects. This study utilized model membranes to elucidate the mechanisms by which TBLC exerts its biological activity .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing tributyllead chloride in laboratory settings?

this compound is typically synthesized via alkylation of lead chloride with Grignard reagents (e.g., tributylmagnesium chloride). Characterization requires multi-modal analysis:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity by comparing chemical shifts to literature values.
  • X-ray Crystallography : Resolves molecular geometry and bond lengths .
  • Elemental Analysis : Validates stoichiometric ratios of lead, carbon, and chlorine . Ensure rigorous purification (e.g., recrystallization) to avoid organolead byproducts.

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

Advanced studies combine field data and computational modeling:

  • Hydrolysis Kinetics : Measure degradation rates under varying pH/temperature. This compound hydrolyzes slowly in neutral water (t₁/₂ ≈ 30 days at 25°C) but accelerates in acidic conditions .
  • Molecular Dynamics Simulations : Predict interactions with humic acids, which stabilize the compound via hydrophobic binding .
  • Isotopic Tracing : Use 207Pb^{207}\text{Pb}-labeled analogs to track bioaccumulation pathways .

Q. How can contradictions in reported degradation pathways of this compound be resolved?

Conflicting data (e.g., photolytic vs. microbial degradation dominance) require:

  • Controlled Comparative Studies : Replicate experiments under identical conditions (light intensity, microbial consortia).
  • Meta-Analysis : Statistically evaluate literature data to identify confounding variables (e.g., dissolved oxygen levels) . Example resolution: A 2024 study attributed discrepancies to regional microbial diversity affecting reductive dealkylation rates .

Q. What computational models predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Models electron transfer mechanisms during redox reactions. For example, Pb–C bond cleavage energy (~250 kJ/mol) aligns with experimental activation barriers .
  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with toxicity or stability . Validate models against experimental kinetic data and crystallographic structures.

Q. How do interfacial interactions influence the adsorption of this compound on mineral surfaces?

Use surface-sensitive techniques:

  • ATR-FTIR Spectroscopy : Identifies binding modes (e.g., monodentate vs. bidentate adsorption on hematite) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies lead oxidation states post-adsorption .
  • Atomic Force Microscopy (AFM) : Maps nanoscale adhesion forces on clay minerals .

Q. Methodological Guidelines

  • Data Reproducibility : Document experimental parameters (e.g., reagent purity, humidity) in supplementary materials .
  • Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing (if applicable) .
  • Literature Gaps : Use keyword searches (e.g., "this compound degradation kinetics") in Web of Science to identify understudied areas .

Properties

IUPAC Name

tributyl(chloro)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.ClH.Pb/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQHDJVUUKFOFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157910
Record name Tributyllead chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13302-14-2
Record name Tributylchloroplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13302-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyllead chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylchlorolead
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyllead chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tributyllead chloride
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